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Compound of Interest

Compound Name:
4-Benzyloxyindole-3-

carboxaldehyde

Cat. No.: B112921 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
4-Benzyloxyindole-3-carboxaldehyde is a pivotal synthetic intermediate in the field of

medicinal chemistry and organic synthesis. Its unique structural architecture, featuring a

protected hydroxyl group on the indole nucleus and a reactive aldehyde functionality, renders it

a versatile building block for the construction of complex heterocyclic systems. This technical

guide provides an in-depth overview of its synthesis, key reactions, and applications, with a

particular focus on its role in the preparation of psychoactive tryptamines and other biologically

active molecules. The information is presented to empower researchers in drug discovery and

development with the necessary knowledge to effectively utilize this valuable compound.

Physicochemical Properties
A summary of the key physicochemical properties of 4-Benzyloxyindole-3-carboxaldehyde is

provided below.
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Property Value

Molecular Formula C₁₆H₁₃NO₂

Molecular Weight 251.28 g/mol

Appearance Off-white to yellow crystalline powder

Melting Point 163-170 °C

Solubility
Soluble in common organic solvents such as

DMF, THF, and chloroform.

CAS Number 7042-71-9

Synthesis of 4-Benzyloxyindole-3-carboxaldehyde
The most common and efficient method for the synthesis of 4-Benzyloxyindole-3-
carboxaldehyde is through the Vilsmeier-Haack formylation of its precursor, 4-

benzyloxyindole.

Synthetic Workflow for 4-Benzyloxyindole-3-
carboxaldehyde

Synthesis of 4-Benzyloxyindole

Vilsmeier-Haack Formylation

2-Methyl-3-nitrophenol 6-Benzyloxy-2-nitrotoluene
Benzyl chloride, K₂CO₃, DMF

(E)-6-Benzyloxy-2-nitro-β-pyrrolidinostyrene
DMF-DMA, Pyrrolidine

4-Benzyloxyindole

Raney Ni, Hydrazine hydrate

Iminium Salt Intermediate

Electrophilic attack

Vilsmeier Reagent
(POCl₃, DMF)

4-Benzyloxyindole-3-carboxaldehyde
Hydrolysis
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Caption: Synthetic pathway to 4-Benzyloxyindole-3-carboxaldehyde.

Experimental Protocols
1. Synthesis of 4-Benzyloxyindole

This procedure is adapted from a literature method and involves a three-step synthesis from 2-

methyl-3-nitrophenol.

Step 1: Synthesis of 6-Benzyloxy-2-nitrotoluene

Materials: 2-Methyl-3-nitrophenol, Benzyl chloride, Anhydrous potassium carbonate,

Dimethylformamide (DMF).

Procedure:

A mixture of 2-methyl-3-nitrophenol (0.81 mol), benzyl chloride (0.90 mol), and anhydrous

potassium carbonate (0.81 mol) in DMF (800 mL) is heated at 90°C for 3 hours.

The majority of the DMF is removed under reduced pressure.

The residue is poured into 1 N sodium hydroxide solution (400 mL) and extracted with

ether (3 x 800 mL).

The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and

concentrated to yield a yellowish solid.

Recrystallization from methanol affords pale-yellow crystals of 6-benzyloxy-2-nitrotoluene.

Typical Yield: ~90%

Step 2: Synthesis of (E)-6-Benzyloxy-2-nitro-β-pyrrolidinostyrene

Materials: 6-Benzyloxy-2-nitrotoluene, N,N-dimethylformamide dimethyl acetal (DMF-DMA),

Pyrrolidine, DMF.

Procedure:
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To a solution of 6-benzyloxy-2-nitrotoluene (0.72 mol) in DMF (400 mL), add DMF-DMA

(0.84 mol) and pyrrolidine (0.84 mol).

The solution is heated at reflux (110°C) for 3 hours under a nitrogen atmosphere.

After cooling to room temperature, the volatile components are removed under reduced

pressure.

The resulting red residue is dissolved in a mixture of methylene chloride (200 mL) and

methanol (1.6 L).

The solution is concentrated and then cooled to 5°C to induce crystallization.

The red crystals are collected by filtration and washed with cold methanol.

Typical Yield: ~95%

Step 3: Synthesis of 4-Benzyloxyindole

Materials: (E)-6-Benzyloxy-2-nitro-β-pyrrolidinostyrene, Raney nickel, 85% Hydrazine

hydrate, Tetrahydrofuran (THF), Methanol.

Procedure:

To a stirred solution of (E)-6-benzyloxy-2-nitro-β-pyrrolidinostyrene (0.50 mol) in THF (1 L)

and methanol (1 L) at 30°C under nitrogen, add Raney nickel (10 mL).

Slowly add 85% hydrazine hydrate (44 mL). Vigorous gas evolution will be observed.

Maintain the reaction temperature between 45 and 50°C. Additional hydrazine hydrate is

added portion-wise over 1.5 hours.

After the reaction is complete, the mixture is cooled, and the catalyst is removed by

filtration through Celite.

The filtrate is concentrated, and the residue is purified by column chromatography on silica

gel.
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Typical Yield: ~96%

2. Vilsmeier-Haack Formylation of 4-Benzyloxyindole

This protocol describes the formylation at the C3 position of the indole ring.

Materials: 4-Benzyloxyindole, Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide

(DMF).

Procedure:

In a flask, cool DMF (3 equivalents) to 0°C.

Slowly add phosphorus oxychloride (1.2 equivalents) to the cooled DMF with stirring to

form the Vilsmeier reagent.

Prepare a solution of 4-benzyloxyindole (1 equivalent) in DMF.

Add the 4-benzyloxyindole solution dropwise to the Vilsmeier reagent, maintaining the

temperature below 10°C.

After the addition is complete, allow the mixture to warm to room temperature and stir for

1-2 hours.

The reaction is quenched by pouring the mixture onto crushed ice.

The solution is then made alkaline by the addition of an aqueous sodium hydroxide

solution.

The resulting precipitate is collected by filtration, washed with water, and dried to afford 4-
benzyloxyindole-3-carboxaldehyde.

Purification: The crude product can be purified by recrystallization from a suitable solvent

such as ethanol or by column chromatography on silica gel.

Application as a Synthetic Intermediate: Synthesis
of Psilocin
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4-Benzyloxyindole-3-carboxaldehyde is a crucial intermediate in the synthesis of psilocin (4-

hydroxy-N,N-dimethyltryptamine), a naturally occurring psychedelic compound.

Synthetic Pathway from 4-Benzyloxyindole-3-
carboxaldehyde to Psilocin

4-Benzyloxyindole-3-carboxaldehyde 4-Benzyloxyindole-3-acetonitrileNaBH₄, NaCN 4-BenzyloxytryptamineLiAlH₄ 4-Benzyloxy-N,N-dimethyltryptamineFormaldehyde, NaBH₃CN PsilocinCatalytic Hydrogenation (Pd/C)

Click to download full resolution via product page

Caption: Multi-step synthesis of Psilocin.

Experimental Protocols for Psilocin Synthesis
Step 1: Synthesis of 4-Benzyloxyindole-3-acetonitrile

Materials: 4-Benzyloxyindole-3-carboxaldehyde, Sodium borohydride (NaBH₄), Sodium

cyanide (NaCN), Methanol, Formamide.

Procedure:

Treat a solution of 4-benzyloxyindole-3-carboxaldehyde in methanol and formamide

with sodium borohydride in the presence of sodium cyanide.

Typical Yield: ~89%[1]

Step 2: Synthesis of 4-Benzyloxytryptamine

Materials: 4-Benzyloxyindole-3-acetonitrile, Lithium aluminum hydride (LiAlH₄), Diethyl ether.

Procedure:

Reduce 4-benzyloxyindole-3-acetonitrile with lithium aluminum hydride in diethyl ether.

Typical Yield: ~96%[1]

Step 3: Synthesis of 4-Benzyloxy-N,N-dimethyltryptamine

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://www.benchchem.com/product/b112921?utm_src=pdf-body
https://www.benchchem.com/product/b112921?utm_src=pdf-body
https://www.benchchem.com/product/b112921?utm_src=pdf-body
https://www.benchchem.com/product/b112921?utm_src=pdf-body-img
https://www.benchchem.com/product/b112921?utm_src=pdf-body
https://www.benchchem.com/product/b112921?utm_src=pdf-body
https://www.scienceopen.com/document_file/f3c77e2c-d0cf-4145-88ed-bedbc66698e0/PubMedCentral/f3c77e2c-d0cf-4145-88ed-bedbc66698e0.pdf
https://www.scienceopen.com/document_file/f3c77e2c-d0cf-4145-88ed-bedbc66698e0/PubMedCentral/f3c77e2c-d0cf-4145-88ed-bedbc66698e0.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b112921?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Materials: 4-Benzyloxytryptamine, Formaldehyde, Sodium cyanoborohydride (NaBH₃CN),

Acetic acid.

Procedure:

Perform reductive amination of 4-benzyloxytryptamine with formaldehyde and sodium

cyanoborohydride in acetic acid.

Typical Yield: ~97%[1]

Step 4: Synthesis of Psilocin

Materials: 4-Benzyloxy-N,N-dimethyltryptamine, 10% Palladium on carbon (Pd/C), Hydrogen

gas.

Procedure:

Debenzylation of 4-benzyloxy-N,N-dimethyltryptamine is achieved through catalytic

hydrogenation using 10% Pd/C.

Typical Yield: ~84%[1]

Quantitative Data Summary
The following table summarizes the yields for the key synthetic steps described in this guide.
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Reaction Step
Starting
Material

Product Reagents Yield (%)

Benzylation
2-Methyl-3-

nitrophenol

6-Benzyloxy-2-

nitrotoluene

Benzyl chloride,

K₂CO₃, DMF
~90

Enamine

Formation

6-Benzyloxy-2-

nitrotoluene

(E)-6-Benzyloxy-

2-nitro-β-

pyrrolidinostyren

e

DMF-DMA,

Pyrrolidine
~95

Reductive

Cyclization

(E)-6-Benzyloxy-

2-nitro-β-

pyrrolidinostyren

e

4-

Benzyloxyindole

Raney Ni,

Hydrazine

hydrate

~96

Nitrile Formation

4-

Benzyloxyindole-

3-

carboxaldehyde

4-

Benzyloxyindole-

3-acetonitrile

NaBH₄, NaCN ~89[1]

Reduction to

Tryptamine

4-

Benzyloxyindole-

3-acetonitrile

4-

Benzyloxytrypta

mine

LiAlH₄ ~96[1]

N,N-

Dimethylation

4-

Benzyloxytrypta

mine

4-Benzyloxy-

N,N-

dimethyltryptami

ne

Formaldehyde,

NaBH₃CN
~97[1]

Debenzylation

4-Benzyloxy-

N,N-

dimethyltryptami

ne

Psilocin 10% Pd/C, H₂ ~84[1]

Spectroscopic Data
Accurate characterization of 4-Benzyloxyindole-3-carboxaldehyde is crucial for confirming its

identity and purity. While a complete, published high-resolution spectrum is not readily

available, the expected NMR data can be predicted based on the analysis of similar structures.
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¹H NMR (Predicted, CDCl₃, 400 MHz):

δ 9.9-10.1 (s, 1H, -CHO)

δ 8.2-8.4 (br s, 1H, NH)

δ 7.2-7.5 (m, 5H, Ar-H of benzyl)

δ 7.1-7.3 (m, 3H, Indole Ar-H)

δ 6.7-6.9 (d, 1H, Indole Ar-H)

δ 5.1-5.3 (s, 2H, -OCH₂Ph)

¹³C NMR (Predicted, CDCl₃, 101 MHz):

δ ~185 (CHO)

δ ~155 (C-4)

δ ~137 (Ar-C of benzyl)

δ ~136 (C-7a)

δ ~129, ~128, ~127 (Ar-C of benzyl)

δ ~125 (C-3a)

δ ~123 (C-6)

δ ~118 (C-3)

δ ~115 (C-5)

δ ~105 (C-7)

δ ~71 (-OCH₂Ph)

Conclusion
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4-Benzyloxyindole-3-carboxaldehyde is a highly valuable and versatile intermediate for the

synthesis of a wide range of biologically active compounds, most notably psilocin and its

analogs. The synthetic routes outlined in this guide, particularly the Vilsmeier-Haack

formylation of 4-benzyloxyindole, provide reliable and high-yielding methods for its preparation.

The detailed experimental protocols and quantitative data presented herein are intended to

serve as a practical resource for researchers in the pharmaceutical and chemical sciences,

facilitating the advancement of drug discovery and development programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States
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